N-(3-aminopropyl)-N-benzyl-N-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBARFWGILFILHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Aminopropyl N Benzyl N Ethylamine
Strategies for Carbon-Nitrogen Bond Formation in N-(3-aminopropyl)-N-benzyl-N-ethylamine Synthesis
The creation of the C-N bonds in this compound can be approached through several established methodologies in organic chemistry. These strategies primarily include direct alkylation and reductive amination, with multi-component reactions offering a more convergent approach.
Direct Alkylation Approaches
Direct alkylation is a classical and straightforward method for forming C-N bonds, involving the reaction of an amine with an alkyl halide. acs.orglibretexts.org For the synthesis of this compound, this could theoretically be achieved in a stepwise manner. One possible route would involve the benzylation of ethylamine (B1201723), followed by the alkylation of the resulting N-benzylethylamine with a 3-halopropylamine derivative bearing a protected primary amine.
A key challenge in direct alkylation is controlling the extent of alkylation, as the product amine is often more nucleophilic than the starting amine, leading to overalkylation. acs.org To achieve monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully controlled. The use of a protecting group on the primary amine of the 3-halopropylamine synthon is crucial to prevent its reaction with the alkylating agent.
Table 1: Representative Conditions for Direct N-Alkylation of Amines
| Amine Substrate | Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Benzylamine (B48309) | Benzyl (B1604629) Bromide | Acetonitrile | K₂CO₃ | 80 | >95 | google.com |
| Aniline | 1-Pentanol | Toluene (B28343) | Ru-complex | 110 | 90 | nih.gov |
| Benzylamine | Dimethyl Carbonate | None | Cu-Zr NPs | 180 | High | acs.org |
This table presents generalized conditions for N-alkylation reactions and not the specific synthesis of the target compound.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orgnih.govorganic-chemistry.org This two-step, often one-pot, process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. wikipedia.orgnih.gov
For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of N-benzylethylamine with a suitable three-carbon aldehyde bearing a protected amino group, such as 3-(tert-butoxycarbonylamino)propanal. The resulting iminium ion is then reduced in situ by a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being particularly effective for its mildness and selectivity. wikipedia.org
An alternative reductive amination route could start from 3-aminopropanol, which can be oxidized to the corresponding aldehyde and then reacted with N-benzylethylamine in the presence of a reducing agent. This approach, however, requires careful control to avoid self-condensation of the aminoaldehyde.
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Key Features |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Strong reducing agent, can reduce carbonyls directly. |
| Sodium Cyanoborohydride | NaBH₃CN | Imines, Iminium ions | Selective for imines over carbonyls under acidic conditions. Toxic cyanide byproduct. nih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Imines, Iminium ions | Mild and selective, does not require acidic conditions. wikipedia.org |
| Hydrogen (with catalyst) | H₂/Catalyst | Imines, Carbonyls | Green, but often requires higher pressure and temperature. google.com |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway for the synthesis of complex molecules. mdpi.com A potential MCR approach for this compound could involve a Mannich-type reaction. This would entail the reaction of a primary amine (ethylamine), a non-enolizable aldehyde (benzaldehyde), and an enolizable component that can be converted to a 3-aminopropyl group.
While conceptually elegant, the development of a specific and high-yielding multi-component reaction for this target molecule would require significant methodological development to control the regioselectivity and chemoselectivity of the various bond-forming steps.
Catalytic Systems in the Synthesis of this compound Precursors
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. In the context of synthesizing this compound precursors, catalytic systems are particularly important for reductive amination and C-N bond formation via borrowing hydrogen or hydrogen autotransfer reactions.
Transition metal catalysts based on palladium, platinum, nickel, ruthenium, and iridium are commonly employed for reductive amination. nih.govjst.go.jp For instance, palladium on carbon (Pd/C) is a versatile catalyst for the hydrogenation of imines formed in situ. google.com Homogeneous catalysts, such as iridium and ruthenium complexes, can offer higher selectivity and operate under milder conditions. nih.govnih.govjst.go.jp These catalysts facilitate the reaction through the formation of metal hydride species that are key to the reduction step. nih.gov
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an increasingly popular green strategy for N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. nih.gov In this approach, a catalyst, typically a transition metal complex, temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with an amine. The metal hydride species formed during the initial oxidation then reduces the intermediate imine. This strategy could be applied to the synthesis of the N-benzyl-N-ethyl moiety by reacting ethylamine with benzyl alcohol.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key parameters to consider include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For direct alkylation, polar aprotic solvents like acetonitrile or DMF are often used. For reductive amination, alcoholic solvents such as methanol or ethanol are common.
Temperature: Reaction temperatures need to be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the formation of side products.
Stoichiometry of Reagents: The molar ratio of the reactants is crucial, especially in direct alkylation, to control the degree of substitution.
Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to ensure efficient conversion without being wasteful or leading to unwanted side reactions.
Systematic studies involving Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis.
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. mdpi.com For the synthesis of this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination and borrowing hydrogen methodologies generally have higher atom economies than direct alkylation with halides, which generates salt byproducts.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. mdpi.com For example, using alcohols as alkylating agents in borrowing hydrogen reactions is greener than using alkyl halides. Water is also being explored as a solvent for some amination reactions. mdpi.com
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled and reused.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of highly active catalysts can help achieve this goal.
By considering these principles, synthetic routes for this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Theoretical and Computational Investigations of N 3 Aminopropyl N Benzyl N Ethylamine
Molecular Conformation and Conformational Dynamics Studies
The conformational landscape of N-(3-aminopropyl)-N-benzyl-N-ethylamine is expected to be complex due to the presence of multiple single bonds that allow for rotation. Computationally, the molecule is identified as having six rotatable bonds, which gives rise to a large number of possible conformers. chemscene.com
The rotation of the benzyl (B1604629) group relative to the ethylamine (B1201723) nitrogen (Cα-N bond). Studies on simpler molecules like benzylamine (B48309) have identified stable gauche and anti conformers, suggesting similar arrangements would be significant for this compound. colostate.edu
The conformational dynamics would involve transitions between these stable states. Understanding these dynamics is crucial as the specific three-dimensional shape of the molecule can dictate its interactions with other molecules.
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of this compound dictate its reactivity. While specific studies are not available, a standard computational approach using Density Functional Theory (DFT) would elucidate these characteristics. nih.govresearchgate.net
Key predicted properties include:
Topological Polar Surface Area (TPSA): This calculated value is 29.26 Ų, which is associated with the molecule's polarity and ability to form hydrogen bonds. chemscene.com
Hydrogen Bonding: The molecule has two hydrogen bond acceptor sites (the nitrogen atoms) and one hydrogen bond donor site (the primary amine group). chemscene.com
A deeper analysis would involve calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would reveal the regions most susceptible to electrophilic and nucleophilic attack, with negative potential (red/yellow) indicating electron-rich areas (like the nitrogen atoms) and positive potential (blue) indicating electron-poor areas. nih.gov
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂ | chemscene.com |
| Molecular Weight | 192.30 | chemscene.com |
| TPSA | 29.26 Ų | chemscene.com |
| LogP | 1.8573 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 6 | chemscene.com |
This table is interactive. Click on the headers to sort.
Quantum Chemical Calculations of Intramolecular Interactions
The flexible nature of this compound allows for various intramolecular (non-covalent) interactions that can stabilize certain conformations. Quantum chemical calculations would be essential to identify and quantify these forces.
Potential interactions include:
Intramolecular Hydrogen Bonding: Although less common for flexible chains, a "back-folded" conformation could potentially bring the primary amine's hydrogen atoms close to the tertiary nitrogen atom, creating a weak hydrogen bond.
Dispersion Forces: Van der Waals interactions between the benzyl ring and the alkyl chains would play a significant role in the conformational preferences. These forces, though individually weak, can collectively have a substantial impact on the molecule's preferred shape.
Methods like Natural Bond Orbital (NBO) analysis could be employed to study charge delocalization and the nature of the bonds and lone pairs, providing further insight into the electronic factors governing the molecule's structure. als-journal.com
Computational Modeling of this compound in Solvation Environments
The behavior of a molecule can change dramatically in the presence of a solvent. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com
Such simulations would predict:
Conformational Shifts: The relative energies of different conformers could be altered. In a polar solvent like water, conformations that maximize the exposure of polar groups (the amines) to the solvent would likely be favored.
Investigating the molecule's behavior in various solvents (e.g., non-polar like hexane, and polar like water or ethanol) would provide a comprehensive picture of its environmental sensitivity. researchgate.net
Chemical Reactivity and Derivatization of N 3 Aminopropyl N Benzyl N Ethylamine
Reactivity of Primary Amine Functionality
The terminal primary amine (-NH2) group is the most nucleophilic and reactive site on the N-(3-aminopropyl)-N-benzyl-N-ethylamine molecule for many common organic transformations. Its accessibility and basicity make it a prime target for electrophilic attack, leading to a variety of derivatives.
Acylation Reactions
The primary amine readily undergoes N-acylation when treated with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. This nucleophilic addition-elimination reaction results in the formation of a stable amide linkage. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org
The general mechanism involves the lone pair of electrons on the primary nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This is followed by the elimination of a leaving group (e.g., chloride), yielding the N-acylated product. For instance, the reaction with acetyl chloride would yield N-(3-(acetylamino)propyl)-N-benzyl-N-ethylamine.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name | General Conditions |
|---|---|---|
| Acetyl chloride | N-(3-(acetylamino)propyl)-N-benzyl-N-ethylamine | Inert solvent, base (e.g., triethylamine) |
| Benzoyl chloride | N-(3-(benzoylamino)propyl)-N-benzyl-N-ethylamine | Schotten-Baumann conditions (aq. NaOH) or aprotic solvent with a tertiary amine base |
| Acetic anhydride | N-(3-(acetylamino)propyl)-N-benzyl-N-ethylamine | Neat or in a solvent, often with mild heating or a catalyst |
Condensation Reactions
Condensation reactions, particularly with aldehydes and ketones, are a hallmark of primary amines. nih.gov This process involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule), typically promoted by acid catalysis, leads to the final product. libretexts.org The optimal pH for these reactions is mildly acidic (around 4.5), which is sufficient to protonate the hydroxyl group of the carbinolamine, making it a good leaving group, without fully protonating the initial amine nucleophile. libretexts.org
Formation of Imine Intermediates
The product of the condensation reaction between the primary amine of this compound and an aldehyde or ketone is an imine, also known as a Schiff base. masterorganicchemistry.com Imines are characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.com
This transformation is reversible and acid-catalyzed. libretexts.org The formation begins with the nucleophilic attack of the primary amine on the carbonyl, leading to the carbinolamine, which then loses water to form an iminium ion. Deprotonation of the nitrogen results in the stable imine. libretexts.org These imine intermediates are valuable in their own right and can be further reduced to form secondary amines, a process known as reductive amination. masterorganicchemistry.com
Table 2: Imine Formation with Carbonyl Compounds
| Carbonyl Reactant | Intermediate | Product Name |
|---|---|---|
| Benzaldehyde | Carbinolamine | N-benzyl-N-ethyl-N'-(phenylmethylene)propane-1,3-diamine |
| Acetone | Carbinolamine | N-benzyl-N-ethyl-N'-(propan-2-ylidene)propane-1,3-diamine |
Reactivity of Tertiary Amine Center
The tertiary amine center in this compound is significantly less nucleophilic than the primary amine due to steric hindrance from its three substituents (ethyl, benzyl (B1604629), and propyl groups). It does not undergo acylation or condensation reactions under standard conditions. However, it retains its basic character and can act as a proton acceptor.
The primary reactivity of the tertiary amine involves its lone pair of electrons acting as a nucleophile towards unhindered electrophiles, such as alkyl halides. This leads to the formation of a quaternary ammonium (B1175870) salt, a reaction known as quaternization. dnu.dp.ua For example, reaction with methyl iodide would yield a quaternary ammonium iodide salt. The rate of this reaction is influenced by the steric bulk of the alkylating agent and the amine itself. dnu.dp.ua
Transformations Involving the Benzyl Moiety
The N-benzyl group is a common protecting group for amines in multi-step synthesis. Its primary transformation is its removal, or debenzylation, to unmask the amine. The most common method for N-debenzylation is catalytic transfer hydrogenation. mdma.ch
This process typically involves reacting the N-benzyl compound with a hydrogen source, such as ammonium formate (B1220265) or hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst. mdma.ch The reaction cleaves the carbon-nitrogen bond of the benzyl group, releasing toluene (B28343) as a byproduct and yielding the corresponding secondary amine. In the case of this compound, this process would yield N-(3-aminopropyl)-N-ethylamine. This deprotection strategy is widely used due to its efficiency and mild reaction conditions. mdma.chorganic-chemistry.org
Table 3: Debenzylation Reaction
| Reaction Type | Reagents | Product | Byproduct |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol | N-(3-aminopropyl)-N-ethylamine | Toluene |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol | N-(3-aminopropyl)-N-ethylamine | Toluene |
Synthesis of Advanced Polyamine Derivatives
The distinct reactivity of the different functional groups in this compound allows for its use as a scaffold in the synthesis of more complex, advanced polyamine derivatives. mdpi.com These syntheses often involve a sequence of protection, functionalization, and deprotection steps. nih.gov
For example, the primary amine can first be selectively acylated or alkylated. Following this modification, the benzyl group can be removed via hydrogenolysis to expose a secondary amine. This newly revealed secondary amine can then undergo further reactions, such as another alkylation or acylation, to build more elaborate polyamine chains or conjugates. This strategic approach enables the creation of a diverse library of polyamine structures from a single, versatile starting material. nih.gov
Coordination Chemistry of N 3 Aminopropyl N Benzyl N Ethylamine
Ligand Design Principles and Coordination Modes
There is no available literature that discusses the design principles or experimentally determined coordination modes of N-(3-aminopropyl)-N-benzyl-N-ethylamine as a ligand. This compound possesses three potential nitrogen donor atoms: a primary amine, a tertiary amine, and another tertiary amine within the ethylbenzylamino group. The flexibility of the propyl chain and the steric bulk of the benzyl (B1604629) and ethyl groups would theoretically influence its coordination behavior, but specific studies, including crystallographic or spectroscopic data to confirm coordination modes (e.g., bidentate, tridentate, bridging), have not been published.
Synthesis and Structural Characterization of Metal Complexes
No published methods for the synthesis of metal complexes using this compound as a ligand were found. Consequently, there is no information regarding the structural characterization of any potential metal complexes.
Transition Metal Complexes
A search of scientific databases yielded no studies on the synthesis or structural analysis of transition metal complexes involving this compound.
Main Group Metal Complexes
There is no available research detailing the synthesis or structural characterization of main group metal complexes with this compound.
Spectroscopic Investigations of Ligand-Metal Interactions
No spectroscopic studies, such as NMR, UV-Vis, IR, or mass spectrometry, detailing the interactions between this compound and metal ions have been published. Such investigations would be necessary to understand the nature of the ligand-metal bonding, but this information is not present in the current body of scientific literature.
Theoretical Aspects of Coordination Sphere Electronic Structure
No theoretical studies or computational chemistry research, such as Density Functional Theory (DFT) calculations, have been published regarding the electronic structure of the coordination sphere of potential metal complexes with this compound. researchgate.netmtu.edu
Catalytic Applications of N 3 Aminopropyl N Benzyl N Ethylamine and Its Metal Complexes
Organocatalysis Mediated by N-(3-aminopropyl)-N-benzyl-N-ethylamine.
There is a lack of specific studies detailing the use of this compound as an organocatalyst. However, the structural motif of a diamine with both secondary and tertiary amine functionalities suggests potential for various organocatalytic transformations. Generally, chiral 1,3-diamines are valuable in organocatalysis, often serving as chiral auxiliaries or the basis for chiral catalysts. mdpi.com For instance, related chiral diamines have been employed in asymmetric synthesis. mdpi.com
The presence of both a Lewis basic tertiary amine and a primary amine in this compound allows for multiple modes of activation. The tertiary amine can act as a Lewis base to activate substrates, while the primary amine can participate in enamine or iminium ion catalysis, fundamental strategies in aminocatalysis.
This compound as a Ligand in Homogeneous Catalysis.
As a chelating diamine, this compound can act as a bidentate ligand for various transition metals, forming stable metal complexes. While specific catalytic applications of its metal complexes are not extensively documented, the broader class of N-benzyl-1,3-propanediamine derivatives has been explored in coordination chemistry. For example, platinum(II) complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and characterized, primarily for their potential as antineoplastic agents rather than for their catalytic properties.
The performance of such metal complexes in homogeneous catalysis would be influenced by the steric and electronic properties conferred by the N-benzyl and N-ethyl substituents. These groups can modulate the reactivity and selectivity of the metallic center in catalytic cycles such as cross-coupling reactions, hydrogenations, or oxidations.
Heterogeneous Catalysis Incorporating this compound Moieties.
The immobilization of this compound onto solid supports represents a potential strategy for creating heterogeneous catalysts. The primary amine group provides a convenient handle for covalent attachment to various materials, such as silica (B1680970), polymers, or carbon-based supports. Once immobilized, the N-benzyl-N-ethyl-1,3-propanediamine moiety can act as a tethered organocatalyst or as a ligand for metal nanoparticles.
This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability of the catalyst). For example, palladium-on-carbon (Pd/C) catalyzed hydrogenative deprotection of N-benzyl groups is a common industrial process, and the presence of amine functionalities can influence catalyst activity and stability. nih.gov
Stereoselective Catalysis with Chiral Derivatives.
The development of chiral derivatives of this compound could open avenues for its use in stereoselective catalysis. Chirality can be introduced at several positions, for instance, by using a chiral backbone or by modifying the substituents on the nitrogen atoms. Chiral 1,3-diamines are well-established as effective ligands and organocatalysts in a variety of asymmetric transformations. mdpi.com
For example, chiral lithium amide bases derived from chiral amines are used for enantioselective deprotonation reactions. psu.edu The synthesis of chiral 1,3-diamines and their application as organocatalysts or ligands for asymmetric metal catalysis is an active area of research. mdpi.com A chiral version of this compound could potentially be employed in reactions such as asymmetric aldol (B89426) reactions, Michael additions, or enantioselective hydrogenations, where the stereochemical outcome is controlled by the chiral catalyst.
Advanced Materials Science Applications Derived from N 3 Aminopropyl N Benzyl N Ethylamine
Integration into Polymer Architectures and Networks
The bifunctional nature of N-(3-aminopropyl)-N-benzyl-N-ethylamine, featuring both a primary and a tertiary amine, suggests its potential as a versatile monomer or building block in polymer synthesis. The primary amine group can readily participate in various polymerization reactions, such as polycondensation or addition reactions, to form the polymer backbone. For instance, it could be reacted with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to create epoxy resins.
The presence of the tertiary amine and the benzyl (B1604629) group would then serve as pendant functionalities along the polymer chain. These groups can influence the polymer's physical and chemical properties. The bulky benzyl group, for example, could increase the polymer's rigidity and thermal stability. The tertiary amine can act as a catalytic site or a point for post-polymerization modification.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Potential Properties |
| Polycondensation | Adipoyl chloride | Polyamide | Increased thermal stability, potential for further functionalization. |
| Polyaddition | Diglycidyl ether of bisphenol A | Epoxy resin | Enhanced cross-linking, improved adhesive properties. |
| Chain-growth | Acryloyl chloride (to form an acrylamide (B121943) monomer first) | Polyacrylamide | pH-responsive behavior, metal-ion chelation. |
This table is illustrative and based on the known reactivity of the functional groups present in the molecule.
Design of Functional Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, to build large, well-ordered structures. The chemical structure of this compound contains functionalities conducive to forming such assemblies. The primary amine is a hydrogen bond donor and acceptor, while the aromatic benzyl group can participate in π-π stacking interactions with other aromatic molecules.
These interactions could allow the molecule to self-assemble into various nanostructures like micelles, vesicles, or nanofibers in solution. The specific morphology of these assemblies would be influenced by factors such as solvent polarity, pH, and temperature. The tertiary amine's protonation state, for instance, could be tuned by pH to control the electrostatic interactions within the assembly.
Role in Organic-Inorganic Hybrid Materials Synthesis
Organic-inorganic hybrid materials combine the properties of organic polymers with those of inorganic materials, often leading to materials with enhanced thermal stability, mechanical strength, or novel electronic properties. The amine functionalities in this compound make it a potential candidate for use as a coupling agent or a structure-directing agent in the sol-gel synthesis of these hybrids.
For example, it could be used to modify the surface of silica (B1680970) nanoparticles. The amine groups can interact with the hydroxyl groups on the silica surface, while the organic benzyl and ethyl groups would impart a hydrophobic character to the inorganic particles. This surface modification can improve the dispersion of the nanoparticles in a polymer matrix, leading to a more homogeneous hybrid material.
Table 2: Potential Roles in Organic-Inorganic Hybrid Materials
| Role | Inorganic Material Example | Interaction Mechanism | Resulting Hybrid Property |
| Coupling Agent | Silica (SiO₂) | Covalent bonding via silanization (if modified) or hydrogen bonding. | Improved interfacial adhesion between organic and inorganic phases. |
| Structure-Directing Agent | Titania (TiO₂) | Coordination of amine groups to metal centers during sol-gel process. | Control over the porosity and morphology of the inorganic network. |
| Surface Modifier | Gold Nanoparticles (AuNPs) | Chemisorption of amine groups onto the gold surface. | Enhanced stability and dispersibility of nanoparticles in organic media. |
This table presents hypothetical applications based on the functionalities of the compound.
Surface Modification and Nanomaterial Functionalization
The amine groups in this compound make it suitable for the surface functionalization of various nanomaterials, including carbon nanotubes, graphene, and quantum dots. This functionalization is crucial for improving their solubility, biocompatibility, and processability, which are often prerequisites for their application in electronics, catalysis, and biomedicine.
The primary amine can be used to covalently attach the molecule to surfaces containing carboxylic acid or epoxy groups. The tertiary amine can act as an anchoring point for metal ions or for further chemical reactions. The benzyl group can introduce hydrophobicity and provide a site for π-π interactions with other molecules or surfaces. This surface modification can be a powerful tool to tailor the properties of nanomaterials for specific applications.
Analytical Methodologies for N 3 Aminopropyl N Benzyl N Ethylamine Characterization
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the isolation and purification of N-(3-aminopropyl)-N-benzyl-N-ethylamine from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical objective.
Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The use of derivatization is a common strategy to improve the chromatographic properties of amines, which can otherwise exhibit peak tailing due to their polarity and interaction with the stationary phase. scispace.com For N-benzyl amines and related compounds, analysis is typically performed on a mid-polarity capillary column, such as a DB-5MS, which is a low-bleed, bonded and cross-linked 5% phenyl-methylpolysiloxane column. osti.govresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of aliphatic and aromatic amines. thermofisher.comsielc.com For a compound like this compound, reversed-phase HPLC is a common approach. However, because aliphatic amines can be challenging to retain on standard C18 columns, specialized columns or mobile phase modifiers may be employed. thermofisher.com Pre-column derivatization with reagents that introduce a chromophore or fluorophore, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), can enhance detection sensitivity and improve retention. thermofisher.com An alternative "BIST™" method uses a multi-charged negative buffer (e.g., sulfuric acid) to create a bridge between a positively charged analyte and a positively charged anion-exchange column surface, enabling separation in a mobile phase rich in organic solvent. sielc.com
Table 1: Representative Chromatographic Conditions for Amine Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) osti.gov | Acclaim™ PA2 or Primesep N thermofisher.comsielc.com |
| Carrier Gas/Mobile Phase | Helium at ~1 mL/min osti.gov | Acetonitrile/Water with buffer (e.g., phosphate, sulfuric acid) thermofisher.comsielc.com |
| Injector Temperature | 250°C osti.gov | Ambient |
| Oven Program | Initial 40°C, ramp to 300°C osti.gov | Isocratic or gradient elution |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV-Vis, Fluorescence, MS |
| Derivatization | Optional (e.g., acylation) to improve peak shape scispace.com | Often used (e.g., OPA, FMOC-Cl) for enhanced detection thermofisher.com |
Purification of synthesized N-benzyl amines is often achieved using silica (B1680970) gel flash column chromatography. osti.gov
Spectroscopic Identification in Complex Mixtures
Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most definitive structural information.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and distinct multiplets for the protons of the ethyl and aminopropyl chains. rsc.org The protons on carbons adjacent to the nitrogen atoms would be deshielded and appear at chemical shifts between 2.3 and 3.0 ppm. libretexts.org The -NH₂ protons of the primary amine group would appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration. docbrown.info
¹³C NMR: The carbon spectrum would show distinct resonances for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the ethyl and propyl chains. Carbons directly bonded to nitrogen atoms typically appear in the 10-65 ppm region. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~3.5 | Singlet | 2H |
| -N-CH₂-CH₂-CH₂-NH₂ | ~2.5 | Triplet | 2H |
| -N-CH₂-CH₃ | ~2.4 | Quartet | 2H |
| -CH₂-CH₂-CH₂-NH₂ | ~1.6 | Multiplet | 2H |
| -N-CH₂-CH₃ | ~1.0 | Triplet | 3H |
| Primary Amine (-NH₂) | Variable (e.g., 1.5-3.0) | Broad Singlet | 2H |
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum would be characterized by:
N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The tertiary amine has no N-H bonds and thus will not show a signal in this region. rockymountainlabs.comspectroscopyonline.com
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ and CH₃ groups are observed just below 3000 cm⁻¹.
N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: Aliphatic C-N stretching vibrations produce weak to medium bands in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. libretexts.org When coupled with a chromatographic inlet like GC or LC, it allows for the analysis of the compound within complex mixtures.
Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.
A key feature in the mass spectra of amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, several characteristic fragmentation pathways are expected:
Loss of a Benzyl Radical: Cleavage of the C-N bond can lead to the formation of a stable benzyl cation or tropylium ion at m/z 91. nih.govcore.ac.uk
Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the ethyl or propyl chains can generate stable iminium ions.
Loss of NH₃: Under certain conditions, especially with ESI, the protonated molecule may eliminate ammonia. nih.govresearchgate.net
The fragmentation pattern provides a molecular fingerprint that helps to distinguish it from isomers and other related compounds. researchgate.net
Table 4: Predicted Key Mass Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 192 | [M]⁺ | Molecular Ion |
| 177 | [M - CH₃]⁺ | Loss of terminal methyl from ethyl group |
| 149 | [M - C₃H₇]⁺ | Alpha-cleavage of propyl group |
| 106 | [C₆H₅CH₂NHCH₃]⁺ | Cleavage of propylamino group |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
| 58 | [CH₂=N⁺HCH₂CH₃] | Iminium ion from cleavage of benzyl and propyl groups |
Future Research Directions and Emerging Paradigms for N 3 Aminopropyl N Benzyl N Ethylamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of N-(3-aminopropyl)-N-benzyl-N-ethylamine and its derivatives is an area ripe for the application of green and sustainable chemistry principles. Traditional N-alkylation methods often suffer from drawbacks like the use of harsh reagents, competing overalkylation, and the generation of significant waste. semanticscholar.org Future research will likely pivot towards more efficient and environmentally benign synthetic routes.
Sustainable Approaches:
Microwave and Ultrasound-Assisted Synthesis: High-efficiency methods such as microwave irradiation and ultrasound assistance are emerging as powerful tools in amine synthesis. semanticscholar.orgrsc.org These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. rsc.orgnih.gov For instance, ultrasound-assisted solventless reductive amination has been successfully developed for N-alkylated amines and represents a promising green procedure for producing compounds like this compound. rsc.orgrsc.org
Catalyst-Free and Aqueous Media Reactions: The development of synthetic pathways that operate in water and without the need for a catalyst is a key goal of green chemistry. semanticscholar.org Such methods reduce reliance on volatile organic solvents and expensive or toxic catalysts.
Renewable Feedstocks: A paradigm shift towards the use of renewable resources is underway in chemical synthesis. ijcrt.org Future methodologies may explore the synthesis of polyamine building blocks from bio-based sources, such as vegetable oils or lignin, to create fully renewable pathways. kit.edu
The table below illustrates potential green synthesis methodologies applicable to N-alkylated amines.
| Methodology | Key Advantages | Potential Application for Synthesis |
| Ultrasound-Assisted Reductive Amination | Environmentally friendly, high selectivity, solventless potential. rsc.orgrsc.org | Direct synthesis from benzyl (B1604629) halides and aminopropyl precursors. rsc.org |
| Microwave-Assisted N-Alkylation | Rapid reaction rates, improved yields, catalyst-free possibilities. semanticscholar.org | Efficient alkylation steps in the synthetic sequence. |
| Synthesis from Bio-based Monomers | Reduced carbon footprint, use of renewable resources. ijcrt.org | Creation of sustainable polyamine precursors. rsc.org |
Expansion of Coordination Chemistry into Underexplored Metal Centers
This compound possesses three nitrogen atoms with varying steric and electronic environments, making it an attractive candidate as a tridentate N-donor ligand for coordination chemistry. tandfonline.comrsc.org The presence of both flexible alkyl chains and a bulkier benzyl group suggests it could form stable and structurally diverse metal complexes.
Emerging Research Areas:
Lanthanide and Actinide Complexes: The coordination of polyamines with lanthanide ions is an area of interest, with potential applications in monitoring biological processes. nih.gov Investigating the complexation of this compound with f-block elements could yield novel compounds with unique magnetic or luminescent properties.
Main Group Metals: The coordination chemistry of polyamines with main group elements is less explored. The versatile donor sites of the ligand could lead to interesting structural chemistry with metals such as aluminum, gallium, or tin.
Thermodynamic Studies: Detailed thermodynamic investigations, including potentiometric studies, will be crucial to quantify the stability of the formed complexes. nih.govnih.gov The stability of metal complexes with similar polyamine ligands has been shown to follow the Irving-Williams order (Co(II) < Ni(II) < Cu(II) > Zn(II)), providing a predictive framework for initial studies. nih.gov
The following table presents stability constant data for a related polyamine ligand, 1,4-bis(3-aminopropyl)-piperazine (BAPP), with various divalent metal ions, suggesting a template for future studies on this compound. nih.gov
| Metal Ion | log β₁₁₀ of M(BAPP)²⁺ |
| Co²⁺ | 5.59 |
| Ni²⁺ | 5.88 |
| Cu²⁺ | 14.26 |
| Zn²⁺ | 4.74 |
Development of Advanced Materials with Tunable Properties
The incorporation of amine functionalities is a well-established strategy for creating advanced polymer materials with tailored properties. rsc.orgpolysciences.com The unique structure of this compound, with its primary and tertiary amine groups, offers multiple points for polymerization or for grafting onto existing polymer backbones. rsc.org
Future Directions in Materials Science:
Functional Monomers and Crosslinkers: This compound could serve as a functional monomer in the synthesis of polymers like polyamides or polyurethanes. Alternatively, its trifunctional nature makes it a candidate for use as a crosslinking agent to create thermoset networks, such as in epoxy resins, potentially enhancing thermal resistance and tailoring network density. rsc.org
Stimuli-Responsive Polymers: The amine groups can impart pH-responsiveness to materials. Polymers incorporating this moiety could exhibit tunable swelling, solubility, or conformational changes in response to pH variations, making them suitable for applications in drug delivery or smart coatings.
Metal-Chelating Materials: Amine-functionalized polymers are effective at adsorbing metal ions. researcher.life By incorporating this compound into porous organic polymers or other scaffolds, materials with high selectivity for specific metal ions could be developed for use in environmental remediation, catalysis, or sensor technology. rsc.orgrsc.org The degree of amination in such polymers can be controlled to create materials with tunable glass transition temperatures (Tg) and dynamic cross-linking. acs.orgnih.gov
Integration of Predictive Computational Chemistry in Design and Discovery
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and materials. nih.govnih.gov For a molecule like this compound, computational methods can provide profound insights into its behavior, guiding experimental efforts and reducing the need for trial-and-error synthesis.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to determine the minimum energy geometry of the molecule and its potential metal complexes. mdpi.com These calculations can predict vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties, and the nature of the bonding between the ligand and metal centers. rsc.org
Binding Affinity Prediction: Physics-based free energy calculations and machine learning models can predict the binding affinity of the ligand with various metal ions or biological targets. nih.govhilarispublisher.com This allows for the in silico screening of potential applications before undertaking laboratory work. Deep learning models, in particular, are becoming increasingly accurate in predicting protein-ligand interactions. oup.com
Structure-Activity Relationship (SAR) Models: By computationally generating derivatives of this compound and calculating their properties, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can predict the properties of yet-unsynthesized compounds, guiding the design of new ligands with enhanced stability, selectivity, or functionality.
The integration of these predictive models represents a modern paradigm in chemical research, enabling a more rational, efficient, and targeted approach to exploring the vast potential of novel compounds like this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(3-aminopropyl)-N-benzyl-N-ethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination, a common method for tertiary amines. For example, reacting benzylamine derivatives with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under controlled pH (6-7) can yield the target compound. Microwave-assisted synthesis (as demonstrated for similar aminopropyl-modified polymers) may enhance reaction efficiency, with parameters such as power (100–300 W) and temperature (60–100°C) critical for optimizing yield .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Determines nitrogen content to validate functional group incorporation (e.g., 5.30 mmol/g Cl in VBC/DVB copolymer modifications) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying peaks for benzyl, ethyl, and aminopropyl groups.
- Chromatography : HPLC or GC-MS assesses purity (≥98% as a benchmark for reference standards) .
- Water Regain Analysis : Measures hydrophilicity, relevant for polymer applications (e.g., 21.5 mg/g Ag(I) sorption in trans-1,4-diaminocyclohexane resin) .
Advanced Research Questions
Q. How does the structure of this compound influence its selectivity in metal ion sorption compared to similar amines?
- Methodological Answer : The tertiary amine groups and benzyl/ethyl substituents may enhance selectivity for specific metal ions (e.g., Ag(I)) by modulating electron-donating capacity and steric effects. Comparative studies with N-(3-aminopropyl)-2-pipecoline (26.8 mg/g Ag(I) sorption) and trans-1,4-diaminocyclohexane (130.7 mg/g Ag(I) sorption) suggest that cyclic or branched structures improve selectivity over linear analogs. Researchers should conduct competitive sorption experiments using multi-metal solutions (e.g., Ag(I), Cu(II), Pb(II)) to quantify selectivity coefficients .
Q. What kinetic models are appropriate for analyzing sorption processes involving this compound-based polymers?
- Methodological Answer : The pseudo-first-order model is widely applicable for amine-functionalized sorbents, as shown for Ag(I) sorption (R² > 0.95 in trans-1,4-diaminocyclohexane resin). To validate, perform time-dependent sorption experiments and fit data to pseudo-first-order (ln(qₑ − qₜ) = ln qₑ − k₁t) and pseudo-second-order (t/qₜ = 1/k₂qₑ² + t/qₑ) models. The Elovich model may further describe heterogeneous surface interactions .
Q. How can researchers resolve discrepancies in reported modification yields when incorporating this compound into polymer matrices?
- Methodological Answer : Discrepancies in yields (e.g., 69.2–88.3% in polymer modifications ) arise from varying reaction conditions (solvent polarity, crosslinker content). To mitigate:
- Optimize Solvent Systems : Use toluene for expanded gel structures in copolymers .
- Control Crosslinking : Limit divinylbenzene (DVB) to 2 wt.% to balance rigidity and functional group accessibility.
- Characterize Pre- and Post-Modification : Compare chlorine content (via elemental analysis) to quantify unreacted sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
